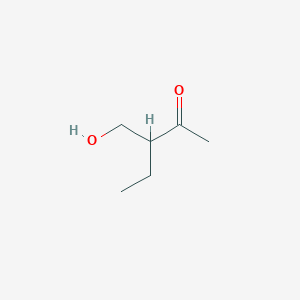

2-Ethyl-3-oxobutanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-3-oxobutanol is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethyl-3-oxobutanol and its derivatives, and how can reaction conditions be optimized?

- Methodology : Use nucleophilic substitution or condensation reactions with ethyl acetoacetate derivatives. For example, coupling acetylacetone with halogenated ethyl esters under basic conditions (e.g., NaH or K₂CO₃) yields this compound derivatives. Optimize parameters like temperature (60–80°C), solvent polarity (THF or DMF), and catalyst (e.g., LHMDS) to enhance yields .

- Key Data : Ethyl (Z)-2-(aminoaryl)methylene-3-oxobutanoate derivatives were synthesized with yields ranging from 37.2% to 83.8% depending on substituent electronic effects .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound derivatives?

- Methodology :

- ¹H NMR : Identify ester protons (δ 4.1–4.3 ppm) and ketone-adjacent methyl/methylene groups (δ 2.3–3.1 ppm).

- IR : Confirm ester C=O (1730–1750 cm⁻¹) and ketone C=O (1700–1720 cm⁻¹) stretches.

- MS : Molecular ion peaks (e.g., m/z 238.25 for C₁₃H₁₅FO₃) validate molecular formulas .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25–80°C. Monitor hydrolysis via HPLC. Derivatives with electron-withdrawing groups (e.g., -CN, -F) exhibit enhanced stability due to reduced nucleophilic attack on the ester moiety .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound derivatives in nucleophilic addition reactions?

- Methodology : Compare reaction kinetics of derivatives with para-substituted aryl groups (e.g., -NO₂, -OCH₃). Electron-deficient groups (e.g., -CN) accelerate nucleophilic attack at the ketone, while bulky substituents (e.g., 2-methylbenzyl) reduce reaction rates by steric hindrance .

- Data Contradiction : Fluorobenzyl derivatives show conflicting bioactivity trends; computational modeling (DFT) is recommended to resolve electronic vs. steric contributions .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Dose-Response Analysis : Test compounds across a wide concentration range (nM–mM) to identify non-linear effects.

- Target Specificity : Use enzyme inhibition assays (e.g., acetylcholinesterase) to distinguish direct activity from off-target interactions.

- Meta-Analysis : Cross-reference bioactivity data from PubChem and DSSTox to validate reproducibility .

Q. How can computational tools (e.g., molecular docking, QSAR) predict the bioactivity of novel this compound analogs?

- Methodology :

- Docking : Simulate interactions with protein targets (e.g., COX-2 or kinases) using AutoDock Vina. Prioritize analogs with high binding affinity (ΔG < −8 kcal/mol).

- QSAR : Correlate substituent descriptors (Hammett σ, LogP) with IC₅₀ values to design optimized derivatives .

Q. What are the challenges in scaling up the synthesis of this compound derivatives for preclinical studies?

Eigenschaften

Molekularformel |

C6H12O2 |

|---|---|

Molekulargewicht |

116.16 g/mol |

IUPAC-Name |

3-(hydroxymethyl)pentan-2-one |

InChI |

InChI=1S/C6H12O2/c1-3-6(4-7)5(2)8/h6-7H,3-4H2,1-2H3 |

InChI-Schlüssel |

VIRLRDWLVKMFAA-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CO)C(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.